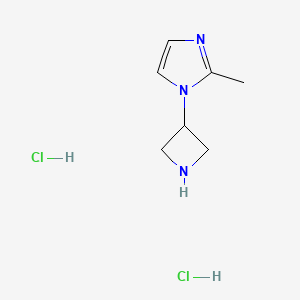

1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride

Description

Historical Context of Azetidine and Imidazole-Containing Compounds

The historical development of azetidine-containing compounds traces back to 1907, when the foundational chemistry of four-membered nitrogen heterocycles was first established through Schiff base reactions involving aniline and aldehyde cycloaddition reactions. Azetidine itself, as a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom, emerged as a crucial structural motif in organic synthesis due to its unique ring strain characteristics. The compound exists as a liquid at room temperature with a strong ammonia-like odor and exhibits strongly basic properties compared to most secondary amines. The synthesis of azetidines has historically been achieved through various methods, including the reduction of azetidinones (β-lactams) with lithium aluminum hydride, and more effectively using a mixture of lithium aluminum hydride and aluminum trichloride.

Imidazole compounds possess an even longer and more distinguished history in heterocyclic chemistry. Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially receiving the name glyoxaline. The name imidazole was later introduced by Hantzsch, and industrial production began in the 1950s. The imidazole ring system has been recognized as a fundamental component in numerous naturally occurring compounds, including histamine, purine, nucleic acids, and histidine. The five-membered planar ring structure of imidazole exhibits exceptional solubility in water and other polar solvents, attributed to its highly polar nature with a calculated dipole of 3.61D.

The convergence of azetidine and imidazole chemistry represents a natural evolution in heterocyclic compound design. Both ring systems contribute unique properties to hybrid molecules: azetidines provide significant ring strain that drives reactivity while maintaining greater stability than related aziridines, and imidazoles offer amphoteric behavior and aromatic character due to their sextet of π electrons. This combination has led to the development of compounds that capitalize on the beneficial aspects of both heterocyclic systems.

Discovery and Development of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride

The specific compound 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride emerged from systematic efforts to create hybrid heterocyclic structures that could serve as versatile building blocks in synthetic chemistry. The compound carries the Chemical Abstracts Service number 1820739-92-1 and has been assigned the MDL number MFCD29037852. The development of this particular structural combination represents an advancement in the field of heterocyclic building blocks, where researchers seek to combine the reactive characteristics of strained ring systems with the stability and functionality of aromatic heterocycles.

The structural design incorporates a methyl group at the 2-position of the imidazole ring, which serves to modulate the electronic properties of the heterocycle while maintaining its fundamental characteristics. The connection between the azetidine and imidazole rings occurs through the 3-position of the azetidine, creating a direct linkage that allows for electronic communication between the two ring systems. This positioning is strategically important as it maintains the accessibility of the azetidine nitrogen for further functionalization while preserving the imidazole's ability to participate in hydrogen bonding and coordination chemistry.

The dihydrochloride salt form was specifically chosen to enhance the compound's handling characteristics and solubility profile. This salt formation significantly improves water solubility, which is crucial for many synthetic applications and biological assays. The presence of two hydrochloride groups indicates that both nitrogen atoms in the molecule (the azetidine nitrogen and one of the imidazole nitrogens) are protonated under the salt formation conditions, creating a stable, crystalline solid that can be easily stored and manipulated in laboratory settings.

Position in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development of azetidine-containing compounds due to their unique reactivity profile driven by considerable ring strain. Recent advances in azetidine chemistry have demonstrated their utility in various synthetic transformations, with the four-membered ring serving as both a stable synthetic intermediate and a reactive site for further elaboration. The field has recognized that azetidines occupy a unique position between the highly reactive aziridines and the more stable pyrrolidines, offering a balance of reactivity and stability that is particularly valuable in complex synthetic sequences.

In the specific context of imidazole chemistry, recent research has emphasized the importance of imidazole-based analogues in drug discovery and development. The imidazole nucleus has been recognized as an important isostere for various other heterocycles including triazole, pyrazole, thiazole, tetrazole, and oxazole, making it a versatile pharmacophore in medicinal chemistry applications. The ability of imidazole to form hydrogen bonds through its two nitrogen atoms contributes to improved water-soluble properties in therapeutic compounds.

The combination of azetidine and imidazole structural elements in compounds like 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride represents the current trend toward creating hybrid molecules that incorporate multiple beneficial features. This approach allows researchers to access chemical space that would be difficult to reach using single-ring heterocyclic systems. The compound serves as an example of how modern synthetic chemistry seeks to create building blocks that offer multiple points of diversification and functionalization.

Research groups have begun to explore the synthetic utility of such hybrid structures in various contexts, including their use as scaffolds for library synthesis and as starting materials for the preparation of more complex molecular architectures. The strain-driven reactivity of the azetidine ring combined with the coordinating ability of the imidazole creates opportunities for developing new synthetic methodologies and exploring novel chemical transformations.

Significance in Heterocyclic Chemistry

The significance of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride in heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of modern heterocyclic design principles. Heterocyclic compounds constitute the largest family of organic compounds, and the systematic combination of different ring systems has become a central strategy in contemporary synthetic chemistry. The compound exemplifies the principle that hybrid heterocyclic structures can offer enhanced properties compared to their individual components.

From a theoretical perspective, the compound demonstrates important concepts in heterocyclic chemistry including ring strain effects, aromatic stabilization, and the influence of heteroatoms on molecular properties. The azetidine component contributes significant ring strain energy, which can be harnessed to drive various chemical transformations under appropriate conditions. The four-membered ring's strain energy makes it a valuable synthetic intermediate, as this energy can be released through ring-opening reactions to form more stable products.

The imidazole component brings aromatic character to the molecule, with its delocalized π-electron system contributing to overall molecular stability. The presence of two nitrogen atoms in the imidazole ring creates multiple sites for hydrogen bonding and metal coordination, significantly expanding the compound's potential interactions with other molecules. This dual functionality makes the compound particularly valuable as a ligand in coordination chemistry and as a building block for supramolecular assemblies.

The specific connectivity pattern in 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride also demonstrates important principles of molecular design. The direct connection between the two ring systems allows for electronic communication while maintaining the distinct characteristics of each heterocycle. This design enables researchers to access both the reactivity of the azetidine and the coordination chemistry of the imidazole within a single molecular framework.

Properties

IUPAC Name |

1-(azetidin-3-yl)-2-methylimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-6-9-2-3-10(6)7-4-8-5-7;;/h2-3,7-8H,4-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUMZIAEMHIPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Research

One of the prominent applications of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride is in cancer therapy. Recent studies have indicated its potential as an inhibitor for various cancer-related targets, including mutant forms of the epidermal growth factor receptor (EGFR), which are prevalent in non-small-cell lung cancer (NSCLC). The compound has been explored for its ability to overcome resistance mechanisms associated with conventional EGFR inhibitors, making it a candidate for combination therapies .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. Research suggests that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This positions 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride as a potential therapeutic agent for neurodegenerative diseases .

Synthetic Methodologies

The synthesis of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride involves several innovative approaches:

- Aza-Michael Addition : This method allows for the formation of azetidine derivatives through the reaction of imines with Michael acceptors.

- Functionalization Strategies : Researchers have developed techniques to introduce various functional groups onto the azetidine ring, enhancing the compound's pharmacological profile and efficacy .

Case Study: EGFR Inhibition

In a study published in July 2022, researchers evaluated the efficacy of compounds similar to 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride against resistant NSCLC models. The results indicated that modifications to the azetidine structure significantly improved potency and selectivity against mutant EGFR variants .

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of imidazole compounds demonstrated that derivatives like 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride could reduce amyloid plaque formation in vitro. This suggests a promising avenue for developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Core Modifications

- Azetidine vs. Larger Rings: The 3-membered azetidine ring in the target compound contrasts with pyrrolidine (5-membered) or piperidine (6-membered) rings in analogs (e.g., ).

- Dihydrochloride vs. Monohydrochloride Salts: The dihydrochloride form (target compound) improves solubility compared to the monohydrochloride analog (), critical for drug formulation .

Substituent Effects

- Methyl Group (Position 2) : The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., hydroxymethyl in or aryl groups in ), favoring interactions with flat binding pockets .

- Azetidine vs. Aryl Substitutions : Azetidine-containing compounds (target compound, ) are more likely to target nitrogen-dependent enzymes (e.g., kinases) compared to aryl-substituted analogs, which may exhibit π-π stacking with aromatic residues .

Biological Activity

1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 210.11 g/mol. It appears as a white crystalline solid with a melting point around 250 °C. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications.

The biological activity of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on gamma-secretase, an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease. By modulating this pathway, the compound may have neuroprotective effects.

- Cell Signaling Pathways : It has been shown to influence signaling pathways such as NF-κB and MAPK, which are crucial in inflammatory responses and cancer progression.

Antimicrobial Properties

Research indicates that 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. Its mechanism likely involves disrupting microbial growth through interference with essential cellular processes.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific receptors and pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound demonstrated significant inhibition of amyloid-beta production, suggesting potential therapeutic applications in neurodegeneration.

- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis, supporting its role as a potential anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride with similar compounds regarding their structure and biological activity:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride | Azetidine + Imidazole | Potential Alzheimer's treatment | Dual action on neurodegenerative pathways |

| 2-Methyl-1H-imidazole | Imidazole | General organic synthesis | Simpler structure |

| Clotrimazole | Imidazole | Antifungal | No neuroprotective properties |

This comparison highlights the unique potential of 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride in treating neurodegenerative diseases while also showcasing its structural complexity compared to other compounds.

Preparation Methods

Synthesis of Azetidine Intermediate

- The azetidine ring is typically constructed via cyclization reactions involving amino alcohols or halogenated precursors.

- One common approach is the nucleophilic substitution of a suitable haloalkyl amine precursor to form the azetidine ring.

- The patent WO2000063168A1 describes a novel process for preparing 3-amino-azetidine derivatives, which serve as key intermediates for compounds like 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride.

- This process involves:

- Reaction of a haloalkyl precursor with nucleophilic amines under controlled conditions.

- Use of mesylates or other leaving groups to facilitate ring closure.

- Purification steps to obtain substantially pure azetidine intermediates (purity >90%).

Coupling with 2-Methylimidazole

- The azetidine intermediate is then reacted with 2-methylimidazole to form the target compound.

- This coupling is achieved via nucleophilic substitution at the nitrogen atom of the imidazole ring.

- The reaction conditions typically involve:

- Use of polar aprotic solvents (e.g., dimethylformamide).

- Mild heating to promote substitution without ring degradation.

- Acidification with hydrochloric acid to yield the dihydrochloride salt form.

- The final product is isolated by crystallization or precipitation, yielding a compound with purity around 95%.

Salt Formation and Purification

- The dihydrochloride salt form is favored for stability and solubility.

- Formation is achieved by treating the free base with hydrochloric acid in an appropriate solvent.

- Purification involves recrystallization from solvents such as ethanol or isopropanol.

- Final drying under vacuum ensures removal of residual solvents.

Data Table Summarizing Preparation Parameters

Research Findings and Analysis

- The novel synthetic process described in WO2000063168A1 emphasizes the efficient preparation of 3-amino-azetidine derivatives, which are crucial intermediates for the target compound. This method improves yield and purity by optimizing leaving groups and reaction conditions, minimizing side reactions.

- The coupling with 2-methylimidazole under controlled conditions preserves the integrity of the azetidine ring while allowing effective nucleophilic substitution.

- The dihydrochloride salt form enhances the compound’s stability and handling properties, which is critical for its use as a building block in pharmaceutical synthesis.

- The purity levels achieved (>95%) meet the standards required for combinatorial chemistry applications, ensuring reliable subsequent reactions.

Q & A

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:

- N-Alkylation : For imidazole ring formation, tert-butyl chloroacetate or similar alkylating agents are used under mild conditions (20–40°C) to minimize side reactions .

- Cyclization : Azetidine ring formation requires precise temperature control (e.g., 60–80°C in DMF) and catalysts like palladium or copper salts to enhance regioselectivity .

- Salt Formation : Hydrochloride conversion is achieved via HCl gas or concentrated HCl in ethanol, followed by recrystallization for purity .

Critical Parameters : Solvent choice (e.g., dichloromethane for polarity control) and pH adjustments during workup significantly impact yield (60–75% reported) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR identifies azetidine and imidazole protons (e.g., δ 3.5–4.0 ppm for azetidine CH₂; δ 7.2–7.8 ppm for imidazole protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 200.12) .

- HPLC : Purity analysis (>98%) using C18 columns with acetonitrile/water mobile phases .

Validation : Cross-reference with X-ray crystallography data (if available) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies through:

- Dose-Response Reevaluation : Test compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Assay Standardization : Use isogenic cell lines and control inhibitors (e.g., imidazole-based reference compounds) to normalize enzymatic inhibition assays .

- Meta-Analysis : Aggregate data from PubMed, Scopus, and patent databases to identify confounding variables (e.g., salt form stability or solvent interactions) .

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer: Leverage quantum chemical calculations and AI-driven models:

- Reaction Path Search : Use density functional theory (DFT) to model transition states, identifying energy barriers for azetidine ring closure .

- Template_relevance Models : Predict feasible one-step syntheses by cross-referencing Pistachio/Bkms_metabolic databases (e.g., nickel-catalyzed nitrile additions) .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics, prioritizing low-polarity solvents like THF for higher yields .

Q. What are the challenges in designing enantioselective syntheses for chiral centers in this compound?

Methodological Answer: Key challenges include:

- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine formation to direct R/S configuration .

- Catalyst Screening : Test asymmetric catalysts like BINAP-ruthenium complexes for hydrogenation steps (e.g., >90% ee reported in similar imidazole derivatives) .

- Racemization Risk : Monitor pH during workup (maintain <pH 6) to prevent chiral center inversion .

Q. How to establish structure-activity relationships (SAR) for derivatives targeting enzyme inhibition?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., methyl → ethyl groups) and test against target enzymes (e.g., cytochrome P450 isoforms) .

- Biochemical Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., 2–5 µM for potent analogs) and correlate with LogP values to assess hydrophobicity-driven activity .

- Molecular Docking : Map binding poses in enzyme active sites (e.g., imidazole nitrogen coordination to heme iron in CYP3A4) .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC .

- Hydration States : TGA can detect water content (>2% weight loss below 100°C indicates hydrate formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.